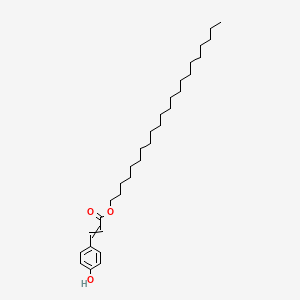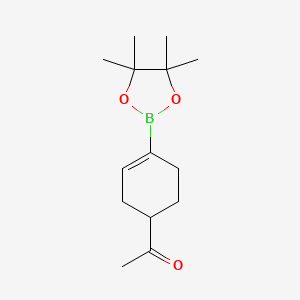
1-Cloro-3-fluoro-5-(4-nitrofenil)benceno
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-3-fluoro-5-(4-nitrophenyl)benzene is an aromatic compound with the molecular formula C₁₂H₇ClFNO₂ and a molecular weight of 251.64 g/mol . This compound is characterized by the presence of chloro, fluoro, and nitrophenyl groups attached to a benzene ring, making it a versatile building block in organic synthesis.
Aplicaciones Científicas De Investigación
1-Chloro-3-fluoro-5-(4-nitrophenyl)benzene is utilized in various scientific research fields, including:
Chemistry: As a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: In the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.
Medicine: As a precursor in the development of potential therapeutic agents targeting specific diseases.
Industry: In the production of agrochemicals, dyes, and polymers.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Chloro-3-fluoro-5-(4-nitrophenyl)benzene can be synthesized through various methods. One common approach involves the nitration of 1-chloro-3-fluoro-5-phenylbenzene using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions . The reaction typically proceeds as follows:
C₆H₄ClF+HNO₃→C₆H₃ClFNO₂+H₂O
Industrial Production Methods: In industrial settings, the production of 1-chloro-3-fluoro-5-(4-nitrophenyl)benzene often involves large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common practices to achieve the desired product quality .
Análisis De Reacciones Químicas
Types of Reactions: 1-Chloro-3-fluoro-5-(4-nitrophenyl)benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro and fluoro groups can be substituted by nucleophiles such as amines, thiols, and alkoxides under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants such as tin(II) chloride.
Electrophilic Aromatic Substitution: The benzene ring can participate in electrophilic aromatic substitution reactions, such as halogenation, sulfonation, and Friedel-Crafts acylation.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide in methanol, reflux conditions.
Reduction: Hydrogen gas, palladium on carbon catalyst, room temperature.
Electrophilic Aromatic Substitution: Chlorine gas, aluminum chloride catalyst, room temperature.
Major Products Formed:
Nucleophilic Substitution: 1-Methoxy-3-fluoro-5-(4-nitrophenyl)benzene.
Reduction: 1-Chloro-3-fluoro-5-(4-aminophenyl)benzene.
Electrophilic Aromatic Substitution: 1-Chloro-3-fluoro-5-(4-nitrophenyl)-2,4-dichlorobenzene.
Mecanismo De Acción
The mechanism of action of 1-chloro-3-fluoro-5-(4-nitrophenyl)benzene involves its interaction with molecular targets through various pathways. For instance, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The chloro and fluoro groups can also participate in halogen bonding and hydrophobic interactions with target proteins, influencing their activity .
Comparación Con Compuestos Similares
1-Chloro-3-fluoro-5-nitrobenzene: Lacks the phenyl group, making it less complex.
1-Chloro-4-fluoro-2-nitrobenzene: Different substitution pattern on the benzene ring.
1-Bromo-3-fluoro-5-(4-nitrophenyl)benzene: Bromine instead of chlorine, affecting reactivity and properties.
Uniqueness: 1-Chloro-3-fluoro-5-(4-nitrophenyl)benzene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties.
Propiedades
IUPAC Name |
1-chloro-3-fluoro-5-(4-nitrophenyl)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClFNO2/c13-10-5-9(6-11(14)7-10)8-1-3-12(4-2-8)15(16)17/h1-7H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJCBAVSEPNSSFA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=CC(=C2)Cl)F)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClFNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00718395 |
Source


|
| Record name | 3-Chloro-5-fluoro-4'-nitro-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00718395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1352318-39-8 |
Source


|
| Record name | 3-Chloro-5-fluoro-4'-nitro-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00718395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![(3S,6R,8S,9S,10R,13R,14S,17R)-17-[(E,2R,5S)-5-ethyl-6-methylhept-3-en-2-yl]-10,13-dimethyl-2,3,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,6-diol](/img/structure/B595805.png)
![3-Bromo-2,7-dimethylimidazo[1,2-a]pyridine](/img/structure/B595806.png)


